molecular formula C17H18ClNO2S B2909049 2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone CAS No. 2034466-07-2

2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone

Cat. No. B2909049
CAS RN: 2034466-07-2
M. Wt: 335.85
InChI Key: ZHGQKOHRXKTOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone, also known as CT-3, is a synthetic cannabinoid that has been the subject of scientific research due to its potential therapeutic applications. The compound was first synthesized in the 1990s and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone acts on the endocannabinoid system, which is involved in the regulation of pain, inflammation, and other physiological processes. The compound binds to CB2 receptors, which are predominantly found in immune cells and are involved in the regulation of inflammation. By activating CB2 receptors, 2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone can reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone can reduce inflammation and pain in animal models of arthritis and neuropathic pain. The compound has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone has several advantages for lab experiments, including its stability and ease of synthesis. However, the compound is relatively insoluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone, including the development of new drugs based on its structure, the study of its effects on other physiological processes, and the investigation of its potential for the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of 2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone for therapeutic purposes.

Synthesis Methods

The synthesis of 2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone involves several steps, including the reaction of 2-chlorobenzoyl chloride with piperidine, followed by the reaction of the resulting compound with 3-thiophenol. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone has been studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurodegenerative diseases. Studies have shown that 2-(2-Chlorophenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone has anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammatory conditions.

properties

IUPAC Name

2-(2-chlorophenyl)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c18-16-4-2-1-3-13(16)11-17(20)19-8-5-14(6-9-19)21-15-7-10-22-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGQKOHRXKTOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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